3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. It also includes studying how the compound behaves under various conditions .Scientific Research Applications
Synthesis of Benzothiazole Derivatives
A study on the synthesis of benzothiazole derivatives, including compounds with morpholino groups, explored their potential as anticonvulsant agents. This research underscores the interest in developing new molecules with therapeutic applications, particularly in addressing neurological disorders (Amir et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is O-GlcNAc transferase (OGT) . OGT is an enzyme that catalyzes the addition of O-GlcNAc to serine or threonine residues in proteins. This post-translational modification plays a crucial role in various cellular processes including signal transduction, protein degradation, and gene expression.
Mode of Action
The compound acts as an inhibitor of OGT . It binds to the active site of the enzyme, preventing it from catalyzing the addition of O-GlcNAc to proteins. This inhibition disrupts the normal function of OGT, leading to changes in the cellular processes that rely on O-GlcNAcylation.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-morpholin-4-ylethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4/c17-12-1-2-14-13(11-12)20(16(22)24-14)5-3-15(21)18-4-6-19-7-9-23-10-8-19/h1-2,11H,3-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQGOVZFAWHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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